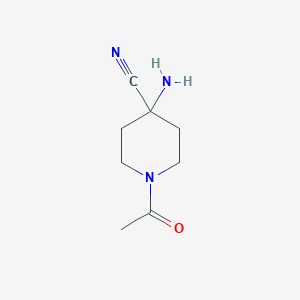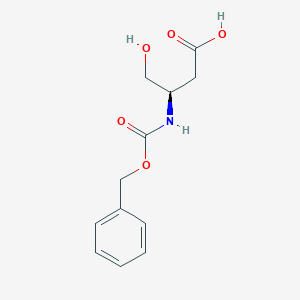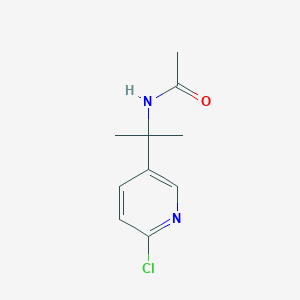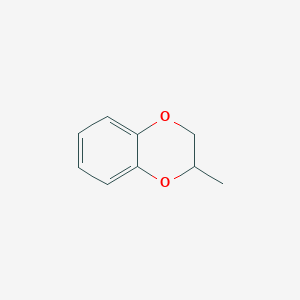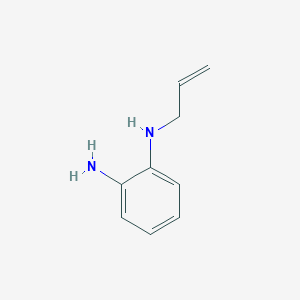
N1-Allylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-o-phenylenediamine is an organic compound characterized by the presence of an allyl group attached to the nitrogen atom of o-phenylenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Allylbenzene-1,2-diamine typically involves the reaction of o-phenylenediamine with allyl halides under basic conditions. A common method includes the use of sodium hydroxide or potassium carbonate as a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-o-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Allyl-o-phenylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of polymers and as a precursor for various dyes and pigments.
Mechanism of Action
The mechanism by which N1-Allylbenzene-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The allyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
o-Phenylenediamine: A precursor to N1-Allylbenzene-1,2-diamine, used in the synthesis of heterocyclic compounds.
N-Methyl-o-phenylenediamine: Similar in structure but with a methyl group instead of an allyl group, leading to different reactivity and applications.
N-Ethyl-o-phenylenediamine: Another analog with an ethyl group, used in different synthetic applications.
Uniqueness: N-Allyl-o-phenylenediamine is unique due to the presence of the allyl group, which imparts distinct reactivity and allows for the formation of specific covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-N-prop-2-enylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7,10H2 |
InChI Key |
SWGNLXUIEMABIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC=C1N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,2-Dimethylpropyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8724575.png)
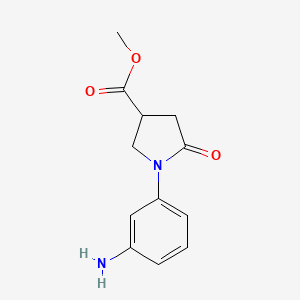
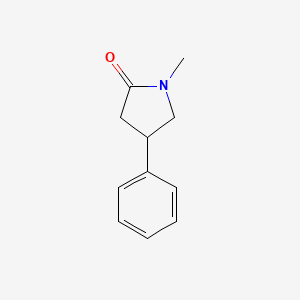
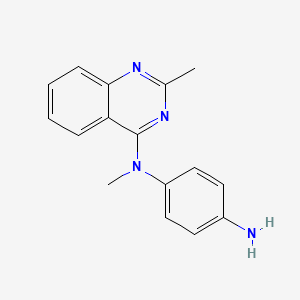
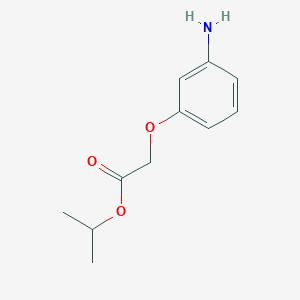

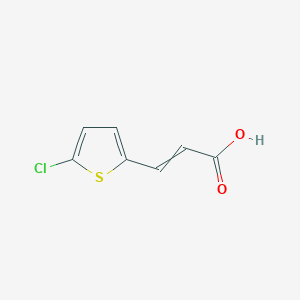
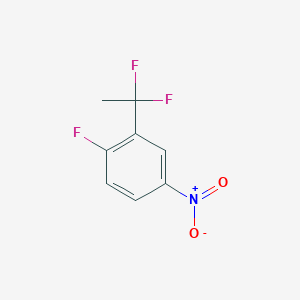
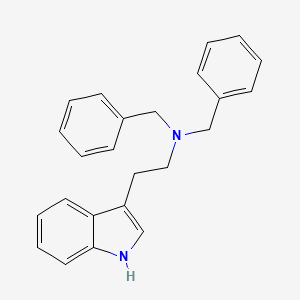
![4-{[1-Azido-3-(phenylsulfanyl)-2-propanyl]amino}-3-nitrobenzenesulfonamide](/img/structure/B8724635.png)
